molecular formula C7H11BrO3 B13938302 Oxan-2-yl bromoacetate CAS No. 74266-27-6

Oxan-2-yl bromoacetate

Cat. No.: B13938302
CAS No.: 74266-27-6
M. Wt: 223.06 g/mol
InChI Key: ZGMNAOBAJHPZAI-UHFFFAOYSA-N
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Description

Oxan-2-yl bromoacetate is a chemical compound with the molecular formula C6H9BrO3 It is an ester derived from bromoacetic acid and oxan-2-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-2-yl bromoacetate can be synthesized through the esterification of bromoacetic acid with oxan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and oxan-2-ol.

    Reduction: The compound can be reduced to form oxan-2-yl acetate and hydrogen bromide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoacetates, thiocyanatoacetates, and methoxyacetates.

    Hydrolysis: The major products are bromoacetic acid and oxan-2-ol.

    Reduction: The primary product is oxan-2-yl acetate.

Scientific Research Applications

Oxan-2-yl bromoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through bromoacetylation reactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of oxan-2-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new covalent bonds and the generation of various products depending on the nature of the nucleophile. The ester group in this compound can also undergo hydrolysis, releasing bromoacetic acid and oxan-2-ol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromoacetic Acid N-hydroxysuccinimide Ester: This compound is used as a cross-linking reagent in bioconjugation reactions.

    Iodoacetic Acid N-hydroxysuccinimide Ester: Similar to bromoacetic acid derivatives, it is used in the modification of biomolecules.

    Maleimidoacetic Acid N-hydroxysuccinimide Ester: This compound is employed in the conjugation of peptides and proteins.

Uniqueness

Oxan-2-yl bromoacetate is unique due to its specific reactivity profile and the presence of the oxan-2-yl group. This structural feature imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various research applications.

Properties

CAS No.

74266-27-6

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

oxan-2-yl 2-bromoacetate

InChI

InChI=1S/C7H11BrO3/c8-5-6(9)11-7-3-1-2-4-10-7/h7H,1-5H2

InChI Key

ZGMNAOBAJHPZAI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(=O)CBr

Origin of Product

United States

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